Native Pharmacology Retention vs. Analogues
In a systematic evaluation of multiple tagged ProTx-II analogues, ATTO488-ProTx-II and Biot-ProTx-II were identified as the only two analogues that best emulate the pharmacological properties of unlabelled ProTx-II, whereas other analogues (including alternative fluorophore conjugates and tagged variants) displayed altered channel-blocking characteristics despite retaining high affinity for Nav1.7 [1]. This finding was established using high-throughput automated patch-clamp electrophysiology across various Nav-expressing cell lines [1].
| Evidence Dimension | Pharmacological fidelity to unlabeled ProTx-II |
|---|---|
| Target Compound Data | ATTO488-ProTx-II: best emulates native ProTx-II pharmacology; IC50 for hNav1.7 inhibition = 2.3 ± 1.1 nM |
| Comparator Or Baseline | Other tagged ProTx-II analogues (including alternative fluorophore conjugates): remain high affinity blockers but do NOT emulate native pharmacological properties |
| Quantified Difference | Qualitative categorical difference: ATTO488-ProTx-II classified as 'best emulates' vs. other analogues classified as 'remain high affinity blockers but altered pharmacology' |
| Conditions | High-throughput automated patch-clamp electrophysiology; various Nav-expressing cell lines |
Why This Matters
Procurement of ATTO488-ProTx-II ensures that fluorescence imaging results reflect the true pharmacological behavior of the native toxin, enabling direct correlation between channel localization and functional inhibition data.
- [1] Montnach J, De Waard S, Nicolas S, Burel S, Osorio N, Zoukimian C, Mantegazza M, Boukaiba R, Béroud R, Partiseti M, Delmas P, Marionneau C. Fluorescent- and tagged-protoxin II peptides: potent markers of the Nav1.7 channel pain target. Br J Pharmacol. 2021 Jul;178(13):2632-2650. View Source
